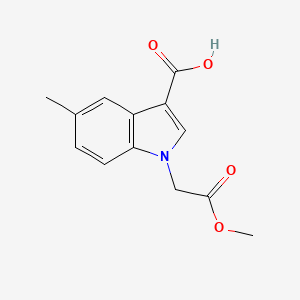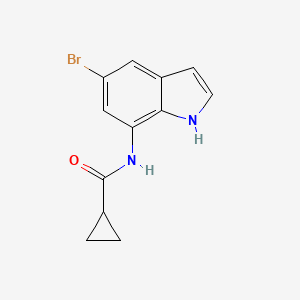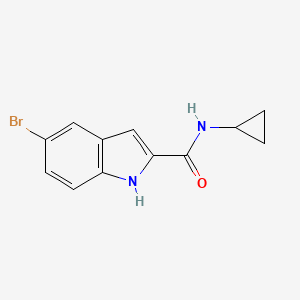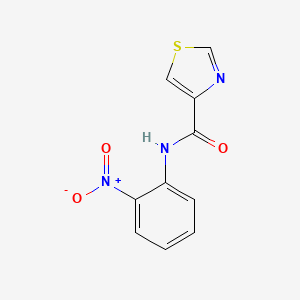
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring. The compound is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride involves several steps. One common method includes the alkylation of 2-chloro-5-methoxypyridine with ethylamine, followed by the reduction of the resulting intermediate to obtain the desired product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Lacks the ethyl group at the 6th position.
(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of a methoxy group.
2-Chloro-6-ethoxypyridine: Contains a chloro group instead of a methanamine group.
Uniqueness
(6-Ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride is unique due to the specific combination of functional groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for various research applications. The presence of both ethyl and methoxy groups enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C9H16Cl2N2O |
|---|---|
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
(6-ethyl-5-methoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-8-9(12-2)5-4-7(6-10)11-8;;/h4-5H,3,6,10H2,1-2H3;2*1H |
Clave InChI |
PHSGQDFVZAJXOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)


![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)


